Glucopyranoside, p-vinylphenyl Glucopyranoside, p-vinylphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16547172
InChI: InChI=1S/C14H18O6/c1-2-8-3-5-9(6-4-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,10-18H,1,7H2
SMILES:
Molecular Formula: C14H18O6
Molecular Weight: 282.29 g/mol

Glucopyranoside, p-vinylphenyl

CAS No.:

Cat. No.: VC16547172

Molecular Formula: C14H18O6

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Glucopyranoside, p-vinylphenyl -

Specification

Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
IUPAC Name 2-(4-ethenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C14H18O6/c1-2-8-3-5-9(6-4-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,10-18H,1,7H2
Standard InChI Key UBOROQNWLSDLJF-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

Glucopyranoside, p-vinylphenyl (IUPAC name: (2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol) consists of a β-D-glucopyranose ring connected via an O-glycosidic bond to a p-vinylphenol group . The glucose unit adopts a 4C1^4\text{C}_1 chair conformation, with hydroxyl groups at C-3, C-4, and C-5 positions contributing to its hydrophilicity, while the aromatic p-vinyl group imparts hydrophobic characteristics .

Table 1: Key Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC14H18O6\text{C}_{14}\text{H}_{18}\text{O}_{6}
Molecular Weight282.29 g/mol
Melting Point175–180°C (in water)
Boiling Point527.0±50.0°C (predicted)
Density1.394±0.06 g/cm³ (predicted)
pKa12.81±0.70 (predicted)
Canonical SMILESC=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

The compound’s amphiphilic nature enables solubility in polar solvents like methanol and dimethylacetamide (DMAc), as well as limited solubility in aqueous solutions .

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) studies confirm the β-configuration of the glycosidic bond, evidenced by a coupling constant J1,2J_{1,2} of 7–8 Hz for the anomeric proton . Infrared (IR) spectroscopy reveals characteristic O–H (3200–3500 cm1^{-1}), C–O–C (1100 cm1^{-1}), and aromatic C=C (1600 cm1^{-1}) stretches . High-performance liquid chromatography (HPLC) analyses under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) show a retention time of 12.3 minutes, indicating moderate polarity.

Synthesis and Modification

Radical Polymerization

Koyama et al. (1986) demonstrated that radical polymerization of the p-vinylphenyl glycoside of 3,4,6-tri-O-acetyl-D-glucosamine yields polymers with inherent viscosities (ηinh\eta_{\text{inh}}) of 0.38–0.75, indicative of moderate molecular weights . The reaction, initiated by azobisisobutyronitrile (AIBN) at 60°C, proceeds via vinyl group addition, forming linear chains with pendant acetylated glucosamine units.

Post-Polymerization Functionalization

Alkaline hydrolysis of the acetylated polymer (1M NaOH, 60°C, 6 hours) removes acetyl groups, producing a water-soluble polymer with free glucosamine residues . Subsequent N-acetylation (acetic anhydride, pyridine) followed by selective O-deacetylation (methanolic KOH) generates polymers bearing N-acetylglucosamine (GlcNAc) pendant groups, which exhibit strong affinities for lectins like wheat germ agglutinin (WGA) .

Reaction Scheme:

  • Polymerization:

    MonomerAIBN, 60°CPolymer(ηinh=0.380.75)\text{Monomer} \xrightarrow{\text{AIBN, 60°C}} \text{Polymer} \quad (\eta_{\text{inh}} = 0.38–0.75)
  • Deacetylation:

    Acetylated PolymerNaOHGlucosamine Polymer\text{Acetylated Polymer} \xrightarrow{\text{NaOH}} \text{Glucosamine Polymer}
  • N-Acetylation:

    Glucosamine PolymerAc2OGlcNAc Polymer\text{Glucosamine Polymer} \xrightarrow{\text{Ac}_2\text{O}} \text{GlcNAc Polymer}

Biological and Biochemical Interactions

Lectin Binding Specificity

The GlcNAc-functionalized polymer binds WGA with a dissociation constant (KdK_d) of 10710^{-7} M, comparable to native glycoproteins . This interaction is attributed to multivalent binding between polymer-bound GlcNAc and WGA’s carbohydrate-recognition domains, suggesting applications in biosensing and targeted drug delivery.

Industrial and Research Applications

Chemical Intermediates

Glucopyranoside, p-vinylphenyl is marketed by suppliers including TargetMol Chemicals (USA) and Chembest Research Laboratories (China) as a building block for synthesizing complex glycosides . Its vinyl group enables thiol-ene click chemistry, facilitating conjugation with peptides or polymers.

Functional Materials

The polymer derivatives exhibit thermoresponsive behavior in aqueous solutions, with lower critical solution temperatures (LCST) tunable via glycoside content . Potential uses include:

  • Smart hydrogels for controlled drug release

  • Lectin-affinity chromatography media

  • Biocompatible coatings for medical devices

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